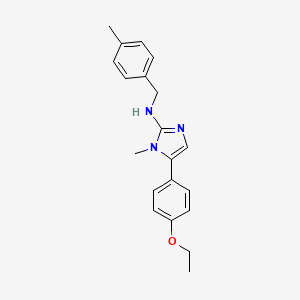![molecular formula C22H19IN2O2S B11568857 O-{3-[(4-iodophenyl)carbamoyl]phenyl} (1-phenylethyl)carbamothioate](/img/structure/B11568857.png)
O-{3-[(4-iodophenyl)carbamoyl]phenyl} (1-phenylethyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-IODOPHENYL)-3-{[(1-PHENYLETHYL)CARBAMOTHIOYL]OXY}BENZAMIDE is a complex organic compound with the molecular formula C21H19IN2O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-3-{[(1-PHENYLETHYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multiple steps, starting with the preparation of the iodophenyl and phenylethyl intermediates. The key steps include:
Carbamothioylation: The carbamothioyl group is introduced through a reaction with thiourea under basic conditions.
Coupling Reaction: The final step involves coupling the iodophenyl and phenylethyl intermediates with the carbamothioyl group using a suitable coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-IODOPHENYL)-3-{[(1-PHENYLETHYL)CARBAMOTHIOYL]OXY}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamothioyl group to a thiol group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, replacing the iodine atom with the nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
N-(4-IODOPHENYL)-3-{[(1-PHENYLETHYL)CARBAMOTHIOYL]OXY}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-IODOPHENYL)-3-{[(1-PHENYLETHYL)CARBAMOTHIOYL]OXY}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Iodophenyl)benzamide
- 4-Iodo-N,N-dimethylaniline
- Para-Iodoamphetamine
- 4-Iodobenzoic acid
- 4-Iodophenol
Uniqueness
N-(4-IODOPHENYL)-3-{[(1-PHENYLETHYL)CARBAMOTHIOYL]OXY}BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its iodophenyl group allows for specific interactions with biological targets, while the carbamothioyl group provides additional reactivity and potential for further chemical modifications.
Properties
Molecular Formula |
C22H19IN2O2S |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
O-[3-[(4-iodophenyl)carbamoyl]phenyl] N-(1-phenylethyl)carbamothioate |
InChI |
InChI=1S/C22H19IN2O2S/c1-15(16-6-3-2-4-7-16)24-22(28)27-20-9-5-8-17(14-20)21(26)25-19-12-10-18(23)11-13-19/h2-15H,1H3,(H,24,28)(H,25,26) |
InChI Key |
SJORJUQUKNYLDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11568781.png)
![5-(4-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B11568784.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11568785.png)
![9'-Bromo-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11568789.png)
![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide](/img/structure/B11568801.png)
![N-cyclohexyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11568808.png)
![2-(2,3-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B11568811.png)
![N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide](/img/structure/B11568825.png)
![N-benzyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11568839.png)
![4-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B11568852.png)


![Ethyl 2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11568874.png)
![2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[1,2-b]furan-5-yl acetate](/img/structure/B11568881.png)
